2-(2-Oxopiperazin-1-YL)acetamide

Description

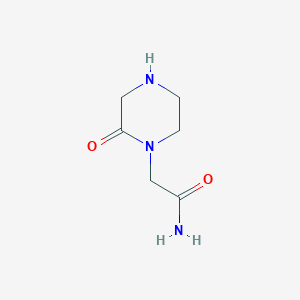

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxopiperazin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c7-5(10)4-9-2-1-8-3-6(9)11/h8H,1-4H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSLIQJQUYVAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10667901 | |

| Record name | 2-(2-Oxopiperazin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10667901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32705-81-0 | |

| Record name | 2-(2-Oxopiperazin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10667901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Oxopiperazin 1 Yl Acetamide and Its Analogues

Established Reaction Pathways for 2-(2-Oxopiperazin-1-YL)acetamide Synthesis

The most common approach to synthesizing this compound involves the N-alkylation of a pre-formed 2-oxopiperazine ring with a suitable two-carbon acylating agent, establishing the final amide functionality.

Amide Bond Formation Mechanisms

The crucial step in forming the title compound from its piperazinone precursor is the creation of a robust amide bond. This is typically achieved by coupling 2-oxopiperazine with an activated carboxylic acid derivative, such as 2-chloroacetamide (B119443) or by coupling with bromoacetic acid followed by amination. psu.edu The success of this transformation hinges on the appropriate selection of coupling agents and reaction conditions.

A variety of coupling reagents have been developed to facilitate amide bond formation by activating the carboxylic acid component. nih.gov

Carbodiimides (DCC, EDC): Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic coupling agents that react with carboxylic acids to form highly reactive O-acylisourea intermediates. fishersci.co.ukresearchgate.net These intermediates readily react with an amine, such as 2-oxopiperazine, to yield the desired amide. fishersci.co.uk While effective, DCC can lead to the formation of a dicyclohexylurea byproduct that is often difficult to remove from the reaction mixture due to its low solubility in most organic solvents. peptide.com The use of additives like 1-Hydroxybenzotriazole (HOBt) is common when using carbodiimides, as they can suppress side reactions and minimize the risk of racemization. creative-peptides.com

Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling agents that generate active esters, promoting rapid amide bond formation with high yields. fishersci.co.ukpeptide.comcreative-peptides.com HATU is often favored as it is known to react faster and cause less epimerization compared to HBTU. peptide.com These reagents are typically used in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA) in polar aprotic solvents. fishersci.co.uk The combination of HBTU with HOBt can further enhance reaction efficiency and product purity. creative-peptides.com

The choice of coupling agent can significantly impact the reaction's success, particularly when dealing with electron-deficient amines, where sluggish reactions are common. nih.gov

Table 1: Comparison of Common Amide Coupling Agents

| Coupling Agent | Class | Key Features | Common Additive/Base |

| DCC | Carbodiimide | Forms O-acylisourea intermediate; Insoluble urea (B33335) byproduct. fishersci.co.ukpeptide.com | HOBt, DMAP nih.govcreative-peptides.com |

| EDC | Carbodiimide | Water-soluble urea byproduct, easier purification. fishersci.co.uk | HOBt nih.gov |

| HATU | Uronium/Aminium | High reactivity, fast reaction times, reduced racemization. peptide.comcreative-peptides.com | DIEA, TEA fishersci.co.uk |

| HBTU | Uronium/Aminium | Efficient, rapid bond formation; often used with HOBt. peptide.comcreative-peptides.com | DIEA, TEA fishersci.co.ukcreative-peptides.com |

The optimization of reaction conditions is critical for maximizing yield and purity.

Solvents: Polar aprotic solvents are generally preferred for amide coupling reactions. Dimethylformamide (DMF) and Dichloromethane (DCM) are frequently used because they effectively dissolve most reactants and catalysts. fishersci.co.uknewtopchem.com The choice of solvent can influence reaction rates and the solubility of byproducts. acs.org For instance, the O-acylisourea intermediate formed with DCC benefits from apolar solvents like DCM when possible. fishersci.co.uk In some modern approaches, solvent-free conditions have been developed, offering environmental benefits and simplified workup procedures. rsc.org

Temperature: Amide coupling reactions are often initiated at a reduced temperature (e.g., 0 °C) before being allowed to warm to room temperature. fishersci.co.uk This initial cooling helps to control the exothermic reaction between the coupling agent and the carboxylic acid. However, for less reactive substrates, elevated temperatures may be necessary to drive the reaction to completion. researchgate.net

Atmosphere and Other Conditions: While many coupling reactions can be performed under ambient conditions, moisture-sensitive reagents may require an inert atmosphere (e.g., Argon or Nitrogen). psu.edu The addition of a base, such as DIEA or Triethylamine (TEA), is usually required to neutralize the acidic byproducts formed during the reaction. fishersci.co.uk The concentration of reactants also plays a role, with higher concentrations sometimes leading to faster reaction rates. nih.gov

Key Precursors and Intermediate Synthesis for the 2-Oxopiperazin-1-YL Moiety

The synthesis of the core 2-oxopiperazine (also known as piperazin-2-one) ring is a prerequisite for the final N-alkylation step. The most common methods for constructing this heterocycle involve the cyclization of linear precursors. researchgate.net A widely used approach is the reaction between ethylenediamine (B42938) and a chloroacetylating agent, such as chloroacetyl chloride, followed by an intramolecular cyclization. Another established route involves the reduction of diketopiperazines. researchgate.net The synthesis of substituted piperazinones can be more challenging but is often achieved through similar cyclization strategies using appropriately substituted diamine precursors. researchgate.netnih.gov

Exploration of Alternative Synthetic Strategies

Research continues into more efficient and versatile methods for constructing the piperazinone scaffold, which can then be elaborated to form compounds like this compound.

Novel Approaches for Constructing the Piperazinone Ring System

Modern synthetic chemistry has introduced several innovative strategies for building the piperazinone ring.

Multi-component Reactions: One-pot approaches, such as an organocatalytic domino reaction involving aldehydes, (phenylsulfonyl)acetonitrile, and ethylenediamine, have been developed to produce chiral 2-oxopiperazines with high enantioselectivity. acs.org

Solid-Phase Synthesis: Solid-phase strategies offer advantages for creating libraries of compounds. One such method involves an N-acyliminium ion cyclization on a resin support to yield Δ(5)-2-oxopiperazines. nih.gov Another solid-phase approach uses an intramolecular Michael addition, where a resin-bound precursor undergoes a 6-exo trig cyclization to form the 2-oxopiperazine ring. psu.edu

Ring-Opening and Expansion Reactions: Alternative methods include the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives and the ring expansion of imidazolines, although these can be limited by the specific structures of the starting materials. researchgate.net

Catalytic Reductive Cyclization: A newer strategy involves a double Michael addition of nitrosoalkenes to a primary amine to form a dioxime intermediate. This intermediate then undergoes a catalytic reductive cyclization, for example using a Palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere, to form the piperazine (B1678402) ring. nih.gov This method provides a general route to C- and N-substituted piperazines. nih.gov

These evolving methodologies offer new avenues for the efficient and diverse synthesis of piperazinone-containing molecules.

Stereoselective Synthesis of Enantiomers and Diastereomers

The synthesis of specific enantiomers or diastereomers of this compound and its analogues is crucial where a particular stereoisomer is desired. Asymmetric synthesis aims to produce a target molecule as a single enantiomer or diastereomer. ethz.ch General strategies for stereoselective synthesis can be applied, including the use of a chiral pool, chiral auxiliaries, or enantioselective catalysis. ethz.ch

In a chiral pool approach, the synthesis begins with an enantiomerically pure starting material, such as an amino acid or a sugar, that already contains one or more of the desired stereocenters. ethz.ch For analogues of this compound, this could involve starting with a chiral amino acid to construct the piperazinone ring with a defined stereochemistry.

The use of chiral auxiliaries is another established method. ethz.ch In this technique, an enantiopure group is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. ethz.ch After the new stereocenter is formed, the auxiliary is removed for potential recycling. ethz.ch

Enantioselective synthesis involves the use of a chiral reagent or catalyst that influences the stereochemical course of a reaction to produce an excess of one enantiomer. ethz.ch For instance, in the synthesis of analogues like (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides, specific stereochemistry is achieved through carefully designed synthetic routes. nih.gov

Resolution techniques, which involve the separation of a racemic mixture, can also be employed at various stages of the synthesis. ethz.ch This can be achieved through chemical, chromatographic, or enzymatic methods. ethz.ch

Industrial-Scale Synthesis Considerations for this compound

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of various factors to ensure efficiency, cost-effectiveness, and product quality. A convenient method for the synthesis of related substituted 2-(2-oxopyrrolidin-1-yl)acetamides, which is deemed suitable for large-scale applications, involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts, followed by thermal cyclization. researchgate.net This suggests that similar two-step processes could be viable for the industrial production of this compound.

Process Optimization and Yield Enhancement

Process optimization is a critical aspect of industrial synthesis, aiming to maximize product yield and minimize costs. Key parameters that are often optimized include reaction temperature, time, and the concentration of reactants.

For related compounds, studies have shown that the rate of formation of intermediates and the final product are highly dependent on the reaction conditions. researchgate.net For example, in the synthesis of 4-[(2-amino-2-oxoethyl)amino]-3-phenylbutanoic acid, a precursor to a pyrrolidinone analogue, the reaction temperature significantly influences the reaction rate. researchgate.net

Table 1: Illustrative Impact of Temperature on Reaction Progression for an Analogous Compound Precursor

| Temperature (°C) | Observation |

| 26 | Slower conversion rate. researchgate.net |

| 45 | Moderate conversion rate. researchgate.net |

| 65 | Faster conversion, with most of the initial amino acid converting within the first hour. researchgate.net |

The subsequent cyclization step to form the final acetamide (B32628) product can also be optimized, with yields for substituted 2-(2-oxopyrrolidin-1-yl)acetamides reported to be in the range of 70–97% after determining the optimal conditions. researchgate.net Optimization may also involve the choice of solvents and catalysts to improve reaction efficiency and selectivity. In some scale-up syntheses of complex molecules, a cost-efficient Keck asymmetric vinylogous aldol (B89426) reaction has been employed to improve transformations that were previously unreproducible at a larger scale. mdpi.com

Purity and Scalability Challenges

Scalability itself presents another set of challenges. Reactions that are successful on a small laboratory scale may not be directly transferable to large-scale industrial production. Issues such as heat transfer, mixing efficiency, and reaction kinetics can differ significantly in large reactors. A reaction that is reproducible on a small scale may become unreliable when scaled up. mdpi.com This necessitates robust process development and sometimes the redesign of synthetic routes to ensure consistency and reliability at an industrial level. The purification of the final product, for instance through crystallization, also needs to be scalable to handle large volumes efficiently. researchgate.net

Chemical Reactivity and Derivatization of 2 2 Oxopiperazin 1 Yl Acetamide

Functional Group Transformations

The functional groups within 2-(2-oxopiperazin-1-yl)acetamide can undergo several types of reactions to form various derivatives. These transformations are key to modifying the compound's properties for different applications.

The piperazinone ring system can be susceptible to oxidation. While specific studies on the direct oxidation of this compound are not extensively detailed in the provided search results, related structures offer insights into potential reactions. For instance, a similar compound, 2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid, can be oxidized using reagents like potassium permanganate (B83412) or chromium trioxide, which would lead to the formation of corresponding ketones or carboxylic acids.

Reduction reactions on the piperazinone moiety can also be performed. In a related compound, 2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid, reduction can be carried out with agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines. Another approach involves the reductive amination of a ketone with a piperazinone derivative, although this can sometimes result in lower yields due to competing reactions.

Substitution reactions are a common method for derivatizing the piperazinone scaffold. Nucleophilic substitution reactions can be employed to introduce various substituents onto the piperazine (B1678402) ring. For example, in the synthesis of related derivatives, a piperazine derivative can react with an appropriate electrophile, such as methyl α-bromophenylacetic acid, in the presence of a base like potassium carbonate in a polar protic solvent like methanol. This type of reaction typically proceeds via nucleophilic displacement.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound can be achieved by targeting either the acetamide (B32628) nitrogen or the piperazinone ring.

The nitrogen atom of the acetamide group can be a site for substitution, although this is less commonly reported than substitutions on the piperazinone ring. In principle, the acetamide nitrogen can undergo reactions typical of amides. pearson.com While direct N-substitution on this compound is not detailed in the provided results, analogous reactions on similar structures, such as 2-(2-oxopyrrolidin-1-yl)acetamides, involve the reaction of chloroacetamide with amino acids to form an intermediate that is then cyclized. researchgate.net This suggests that the acetamide portion can be involved in forming larger, more complex molecules.

The piperazinone ring, particularly the nitrogen atom at the 4-position, is a common site for substitution to create a wide array of derivatives. researchgate.netscirp.org A general approach involves the reaction of a piperazine-containing precursor with an electrophile.

For example, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were synthesized by reacting N-(2-(4-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-2-(piperazin-1-yl)acetamide with chloroacetyl chloride. nih.gov The resulting intermediate was then reacted with various anilines to produce the final substituted products. nih.gov This highlights a common strategy where a reactive handle is installed on the piperazine nitrogen, which then allows for further diversification. nih.gov

Another synthetic strategy involves a tandem reductive coupling and SN2-cyclization of a 2-chloro-N-(2-oxoalkyl)acetamide with a primary amine, which allows for the introduction of a wide variety of substituents on the nitrogen of the piperazinone ring. researchgate.net

The table below summarizes the synthesis of some substituted piperazinone derivatives, showcasing the variety of substituents that can be introduced.

| Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |

| N-(2-(4-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-2-(piperazin-1-yl)acetamide | Chloroacetyl chloride | Absolute ethanol | Reflux for 8 h at 30 °C | 2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide | Not specified | nih.gov |

| 2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide | Aniline (B41778) | Absolute ethanol | Reflux for 10 h at 40 °C | Substituted acetamide derivative | Not specified | nih.gov |

| 2-chloro-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide | Piperazine | Absolute ethanol | Reflux for 10 h at 40 °C | N-(2-(4-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-2-(piperazin-1-yl)acetamide | Not specified | nih.gov |

| Methyl α-bromophenylacetic acid | 1-(3-chlorophenyl)piperazin-2-one | Methanol | 80°C for 6 hours | Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate | 70-85% |

Modifications to the Acetamide Alkyl Chain

The chemical reactivity of the acetamide alkyl chain in this compound is a subject of interest for the synthesis of new derivatives with potentially altered pharmacokinetic or pharmacodynamic properties. While specific literature detailing the modification of the acetamide alkyl chain of this particular compound is not extensively available, the chemical principles governing the reactivity of related acetamide structures can be applied to understand its potential for derivatization.

The methylene (B1212753) group (-CH2-) of the acetamide moiety is flanked by a carbonyl group and the nitrogen atom of the piperazinone ring. This positioning makes the protons on this alpha-carbon susceptible to deprotonation by a strong base, which would generate a carbanion. This carbanion could then, in principle, react with various electrophiles, allowing for the introduction of a wide range of substituents on the alkyl chain. However, the acidity of these protons is generally low, and such reactions may require specific and sometimes harsh conditions.

A more common strategy for modifying structures containing an acetamide group involves starting with a precursor that already contains a reactive group on the alkyl chain. For instance, the synthesis of acetamide derivatives often proceeds through the use of haloacetamides, such as 2-chloroacetamide (B119443) or 2-bromoacetamide. In the context of this compound, a synthetic route could involve the reaction of 2-oxopiperazine with a substituted haloacetamide derivative. This approach would allow for the introduction of various functionalities on the acetamide alkyl chain prior to its attachment to the piperazinone ring.

For example, the reaction of a substituted aniline with dichloroacetyl chloride can produce a 2,2-dichloro-N-(substituted phenyl) acetamide. su.edu.ly One of the chlorine atoms on the resulting dichloroacetamide can then be displaced by a nucleophile, such as the nitrogen of a heterocyclic ring system, to form a new derivative with a modified acetamide alkyl chain. su.edu.ly This general principle suggests that a similar strategy could be employed to synthesize derivatives of this compound with substitutions on the acetamide methylene group.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Direct and specific structure-activity relationship (SAR) studies on derivatives of this compound are not extensively documented in publicly available scientific literature. However, SAR studies on structurally related compounds, particularly other piperazine-containing molecules and acetamide derivatives, can provide valuable insights into the potential impact of structural modifications on the biological activity of this compound. The piperazine moiety is a common scaffold in the development of CNS-active agents, and its structural features are often crucial for activity. nih.gov

For instance, in a series of 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity, the nature of the substituents on the piperazine ring was found to be critical for their pharmacological effects. nih.gov While these compounds are structurally distinct from this compound, the studies highlight the importance of the substitution pattern on the piperazine core for biological activity.

A more closely related example can be found in the molecular modeling and synthesis of N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide, a structural analog of the target compound where the piperazinone ring is replaced by a pyrrolidinone ring. edgccjournal.orgsemanticscholar.orgpharmpharm.ruresearchgate.net This study explored the impact of modifying the acetamide nitrogen with different acyl groups on the compound's predicted affinity for GABAergic and glutamatergic receptors, which are relevant targets for nootropic agents. edgccjournal.orgsemanticscholar.orgpharmpharm.ruresearchgate.net

The study used molecular docking to predict the interaction energies of the derivatives with the GABA-A and AMPA receptors. The results indicated that the introduction of an acyl group on the acetamide nitrogen could significantly influence the binding affinity. Specifically, N-acylation was predicted to enhance the binding to the GABA-A receptor compared to the parent compound. edgccjournal.orgsemanticscholar.orgpharmpharm.ruresearchgate.net

The following data table, derived from the study on 2-(2-oxopyrrolidin-1-yl)-acetamide derivatives, illustrates the predicted impact of N-acylation on receptor binding affinity. While these findings are for a related but different molecule, they provide a valuable model for how modifications to the acetamide group of this compound might influence its biological activity.

Table 1: Predicted Interaction Energies of N-Acyl Derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide with GABA-A and AMPA Receptors

| Compound | N-Acyl Substituent | Predicted GABA-A Receptor Interaction Energy (kcal/mol) | Predicted AMPA Receptor Interaction Energy (kcal/mol) |

|---|---|---|---|

| Piracetam (Reference) | - | -105.3 | -98.7 |

| N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-acetamide | Acetyl | -115.8 | -102.4 |

| N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-propionamide | Propionyl | -118.2 | -104.6 |

| N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-butyramide | Butyryl | -120.5 | -106.1 |

Data sourced from a molecular docking study on 2-(2-oxopyrrolidin-1-yl)-acetamide derivatives. edgccjournal.orgsemanticscholar.orgpharmpharm.ruresearchgate.net

These theoretical findings suggest that increasing the length of the N-acyl chain on the acetamide moiety of the pyrrolidinone analog leads to a more favorable interaction with both the GABA-A and AMPA receptors. edgccjournal.orgsemanticscholar.orgpharmpharm.ruresearchgate.net This trend provides a hypothetical basis for designing future SAR studies on this compound derivatives. It would be reasonable to hypothesize that similar modifications to the acetamide group of this compound could also modulate its biological activity. Experimental validation would be necessary to confirm these predictions and to establish a definitive SAR for this class of compounds.

Biological Activities and Pharmacological Investigations of 2 2 Oxopiperazin 1 Yl Acetamide and Its Derivatives

In Vitro Biological Screening Assays

Derivatives of 2-(2-Oxopiperazin-1-YL)acetamide have been the subject of extensive investigation for their potential as anticancer agents. These compounds have been tested against a variety of human cancer cell lines, with lung carcinoma (A549) being a notable target.

A series of N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamides demonstrated varied antiproliferative activity against four cancer cell lines: A549 (lung), MDA-MB-231 (breast), MCF-7 (breast), and U87 (glioblastoma). The results indicated that most of these compounds exerted enhanced activity against the invasive breast cancer cell line MDA-MB-231. Specifically, compounds designated 7h and 7i showed significant inhibition across all tested cell lines, with IC50 values of 37 and 30 µg/ml respectively against A549 cells preprints.org.

In another study, new 1,3-thiazole derivatives incorporating a phenylacetamide moiety were synthesized and evaluated for cytotoxicity. While these compounds showed potent activity against Hela (cervical cancer) and U87 cell lines, they were generally less active against the A549 cell line compared to the standard drug doxorubicin sid.ir. Similarly, a study on (4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)acetamide derivatives revealed that the prepared compounds did not exhibit any antiproliferative effects against A549 and HCT116 (colon) cell lines, although some analogues were active against HepG2 (liver) and MCF-7 cancer cells.

Quinazolinone derivatives bearing a piperazine (B1678402) moiety have also been explored. In a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, one compound showed good anticancer activity, though it was less potent than the standard drugs 5-fluorouracil and tomudex nih.govresearchgate.net. Furthermore, piperazine derivatives linked to the Vinca alkaloid vindoline displayed potent antiproliferative effects across a broad panel of 60 human tumor cell lines, with a conjugate containing 1-bis(4-fluorophenyl)methyl piperazine being most effective against the non-small cell lung cancer cell line HOP-92 (GI50 = 1.35 μM) mdpi.com.

| Compound Class/Derivative | Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| N-Alkyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamide (7h) | A549 (Lung) | 37 µg/ml | preprints.org |

| N-Alkyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamide (7i) | A549 (Lung) | 30 µg/ml | preprints.org |

| N-Alkyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamide (7i) | MCF-7 (Breast) | 14 µg/ml | preprints.org |

| N-Alkyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamide (7h) | MDA-MB-231 (Breast) | 17 µg/ml | preprints.org |

| Vindoline-piperazine conjugate (25) | HOP-92 (Lung) | 1.35 µM | mdpi.com |

| 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide (7h) | MCF-7 (Breast) | 1.20 µM | nih.gov |

The investigation of this compound derivatives has extended to their ability to inhibit specific enzymes implicated in disease pathology. Notable targets include carbonic anhydrases and proteases.

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs), particularly isoforms IX and XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer progression nih.gov. A series of thirteen 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives were synthesized and evaluated for their inhibitory activity against human CA isoforms I, IX, and XII. Within this series, derivative 7h (containing a 4-fluoro substitution) was identified as the most effective inhibitor of hCA IX with an inhibition constant (Ki) of 1.2 nM. Another derivative, 7b (with a 4-hydroxy group), was the most potent against hCA XII, showing a Ki of 4.3 nM. These findings highlight the potential of these scaffolds to produce selective and potent CA IX/XII inhibitors for anticancer therapy nih.gov.

Protease Inhibition: The mitochondrial protease ClpP (Caseinolytic protease P) has emerged as a therapeutic target, particularly in acute myeloid leukemia (AML), where its expression is often elevated nih.gov. While direct studies on this compound are limited, the broader class of compounds that modulate ClpP activity is of significant interest. In mycobacteria, the ClpP1P2 protease is essential for viability. Acyldepsipeptide antibiotics (ADEPs) have been shown to kill mycobacteria by inhibiting the essential, ATP-dependent proteolytic functions of the ClpP1P2 complex nih.gov. Although the specific acetamide (B32628) core structure was not the focus, these studies validate ClpP as a druggable target for which novel inhibitors could be designed.

| Compound Derivative | Enzyme Target | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide (7h) | Carbonic Anhydrase IX (hCA IX) | 1.2 nM | nih.gov |

| 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide (7b) | Carbonic Anhydrase XII (hCA XII) | 4.3 nM | nih.gov |

The interaction of this compound derivatives with specific biological receptors is a key area of pharmacological research, providing insight into their mechanisms of action.

A significant study focused on the Excitatory Amino Acid Transporter 2 (EAAT2), a critical protein for clearing glutamate (B1630785) from synapses whose dysfunction is linked to neurodegenerative diseases. A series of 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives were designed as novel positive allosteric modulators (PAMs) of EAAT2. To facilitate direct binding studies, a radiolabeled version, [¹³¹I]SF-1, was developed and used in in vitro competitive binding assays. This research led to the identification of a derivative (compound 4) with a high affinity for EAAT2, demonstrating an inhibitory constant (Ki) of 29 nM nih.gov.

In addition to experimental binding assays, computational molecular docking studies have been employed to predict interactions. Docking analyses of certain N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives suggested a potential interaction with the benzodiazepine binding site on the GABAA receptor, indicating a possible mechanism for anticonvulsant activity through allosteric modulation mdpi.comresearchgate.net. Similarly, docking studies on benzimidazole-containing acetamide derivatives were used to assess their affinity for various receptors implicated in neurodegeneration.

Derivatives based on the this compound scaffold have demonstrated promising broad-spectrum antimicrobial activity, including antibacterial, antifungal, and antiviral effects.

Antibacterial and Antifungal Activity: A study on new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides revealed significant antibacterial and antifungal properties. One compound in the series, 3k, was identified as the most potent, with particularly strong activity against the bacterium Listeria monocytogenes and the fungus Trichoderma viride. Notably, several compounds from this series were more potent against methicillin-resistant Staphylococcus aureus (MRSA) than the reference drug ampicillin.

Benzimidazole-based acetamide derivatives have also been synthesized and screened for antimicrobial activity. Several compounds (2b-2g) were found to be promising antibacterial agents against Pseudomonas aeruginosa. Other derivatives (2p, 2s, 2t, 2u) displayed potent antifungal activity against Candida krusei, with a Minimum Inhibitory Concentration (MIC) of 125 µg/mL.

Antiviral Activity: The antiviral potential of these compounds has been primarily investigated against the Human Immunodeficiency Virus (HIV). A series of 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)acetamide derivatives were synthesized and evaluated as potential non-nucleoside HIV-1 reverse transcriptase inhibitors. Several compounds exhibited potent inhibition of HIV-1 replication, with EC50 values as low as 0.17 µM, which is comparable to or better than the approved drug nevirapine. In another study, N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides were synthesized, but when screened as inhibitors against HIV-1 and HIV-2, no significant activity was observed. However, a different series of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives showed moderate to potent activity against wild-type HIV-1, with one compound (6v) being the most promising, having an EC50 of <7 µg/ml.

| Compound Class | Organism/Virus | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| Benzimidazole-acetamide derivative (2s, 2u) | Fusarium solani (Fungus) | 125 µg/mL (MIC) | |

| Benzimidazole-acetamide derivative (2p, 2s, 2t, 2u) | Candida krusei (Fungus) | 125 µg/mL (MIC) | |

| 2-(4-(Naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)acetamide (7f) | HIV-1 | 0.17 µM (EC50) | |

| N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide (6v) | HIV-1 | <7 µg/ml (EC50) |

In Vivo Pharmacological Studies

The therapeutic potential of this compound derivatives observed in vitro has been further explored in various animal models of human diseases.

Neurodegeneration: The neuroprotective effects of benzimidazole-containing acetamide derivatives have been investigated in a rat model of ethanol-induced neurodegeneration. In this model, ethanol administration led to oxidative stress and neuroinflammation. Treatment with the acetamide derivatives 3a and 3b was found to ameliorate these effects, reducing oxidative stress, mitigating neuroinflammation, and improving memory impairment, thus demonstrating in vivo neuroprotective potential mdpi.comresearchgate.net. Furthermore, a derivative designed as an EAAT2 modulator, [¹⁸F]SF-2, showed excellent brain penetration and high target specificity in rodent brains, supporting its potential for development in treating neurological disorders nih.gov.

Epilepsy: The search for new antiepileptic drugs has included the evaluation of acetamide derivatives in preclinical seizure models. An effective anticonvulsant, N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, was identified as having a wide spectrum of activity in different animal models of seizures, including the pentylenetetrazole (PTZ)-induced seizure model. This suggests that the compound class has significant potential for controlling seizures in vivo. Animal models are crucial for understanding drug resistance in epilepsy and for discovering more effective treatments sid.ir.

HIV: While numerous derivatives have been screened for anti-HIV activity in vitro, detailed in vivo efficacy studies in animal models for this specific class of acetamide derivatives are less commonly reported in the available literature. The potent in vitro results, particularly for non-nucleoside reverse transcriptase inhibitors, suggest that these compounds are strong candidates for future in vivo evaluation.

Cancer: Despite the promising cytotoxic and antiproliferative effects demonstrated in various cancer cell lines in vitro, extensive in vivo studies in animal cancer models for compounds specifically featuring the this compound core are not widely documented in the reviewed literature. The potent in vitro activity of certain derivatives, such as those targeting carbonic anhydrase or displaying broad cytotoxicity, establishes a strong rationale for future efficacy trials in xenograft or other preclinical cancer models mdpi.comnih.gov.

Mechanisms of Action

Structure-Mechanism RelationshipsThe relationship between the chemical structure of this compound and its biological mechanism cannot be described without foundational data on its activity and targets.

Until dedicated research is conducted and published, a detailed and scientifically accurate article on the biological activities and pharmacological investigations of this compound remains speculative.

Therapeutic Potential and Applications of this compound and its Derivatives

The core structure of this compound has served as a versatile scaffold for the development of various derivatives with a wide range of therapeutic applications. Researchers have modified this central moiety to explore its potential in treating complex diseases, leading to significant findings in several areas of pharmacology.

Anticancer Applications

Derivatives of the piperazine acetamide scaffold have been investigated for their potential as anticancer agents, targeting various mechanisms involved in tumor growth and proliferation.

One area of research has focused on quinazolinone derivatives incorporating a piperazine ring. nih.gov A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were synthesized and evaluated for their in vitro anticancer activity using an MTT assay. nih.govresearchgate.net Among the synthesized compounds, one derivative, designated as compound 5, demonstrated notable anticancer activity against Human Colon Carcinoma (HCT116) and Murine Macrophage (RAW264.7) cell lines. nih.gov Molecular docking studies suggested that this activity could be attributed to a strong interaction within the binding pocket of the target receptor. nih.govresearchgate.net

Another class of compounds, N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives, has also been explored for its cytotoxic potential. These 1,3-thiazole derivatives were tested against several cancerous cell lines, including Hela (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma). One derivative, compound 8a, which features an ortho-chlorine substitution on the phenyl ring, was identified as the most active against Hela cells. Further investigations into the mechanism revealed that some of these compounds could induce apoptosis, as evidenced by caspase 3 activation, reduction of mitochondrial membrane potential, and generation of reactive oxygen species.

Additionally, research into 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives has identified them as novel inhibitors of carbonic anhydrase (CA) isoforms IX and XII. nih.gov These enzymes are overexpressed in hypoxic conditions within tumors and contribute to their progression. nih.gov Specific derivatives, 7h (4-fluoro) and 7b (4-hydroxy), were found to be potent inhibitors of hCA IX and hCA XII, respectively. Compound 7h also demonstrated an inhibitory effect on the proliferation of MCF-7 breast cancer cells under hypoxic conditions. nih.gov

Table 1: Anticancer Activity of this compound Derivatives

| Compound Class | Specific Derivative(s) | Cancer Cell Lines | Key Findings |

|---|---|---|---|

| Quinazolinone-piperazine acetamides | Compound 5 | HCT116, RAW264.7 | Showed good anticancer activity among the synthesized compounds. nih.govresearchgate.net |

| Thiazole-acetamide derivatives | Compound 8a (ortho-chloro phenyl) | Hela, A549, U87 | Most active derivative against Hela cells; induced apoptosis. |

| Piperidine-benzenesulfonamides | Compound 7h (4-fluoro) | MCF-7 (Breast) | Potent inhibitor of hCA IX; inhibited cancer cell proliferation. nih.gov |

| Piperidine-benzenesulfonamides | Compound 7b (4-hydroxy) | - | Most effective inhibitor of hCA XII. nih.gov |

Neuroprotective Applications

The malfunction of the excitatory amino acid transporter 2 (EAAT2) is implicated in neurodegenerative diseases. In this context, a series of 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives were designed as novel positive allosteric modulators (PAMs) for EAAT2. nih.gov One compound from this series, labeled as compound 4, showed a high inhibitory constant of 29 nM in competitive binding assays. nih.gov Further studies with a radiolabeled version, [18F]4, demonstrated excellent brain penetration and high specificity in rodent models, suggesting its potential for non-invasively monitoring EAAT2 expression via PET neuroimaging. nih.gov

Another approach to neuroprotection involves targeting GABA-ergic and glutamatergic systems. Molecular docking studies were conducted on N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide to predict their interaction with GABAA and AMPA receptors. semanticscholar.orgpharmpharm.ru The results indicated a high affinity of these compounds for the binding sites of both receptors, suggesting potential nootropic and neuroprotective activity. The N-acyl derivatives were found to form more stable complexes with the GABAA receptor binding site than the natural ligand GABA and other known nootropic drugs like piracetam. semanticscholar.orgpharmpharm.ru

Furthermore, benzimidazole-containing acetamide derivatives have been investigated for their ability to protect against ethanol-induced neurodegeneration. zu.ac.ae In a rat model, ethanol administration led to impaired antioxidant enzymes, increased oxidative stress, and neuroinflammation, indicated by elevated levels of TNF-α, NF-κB, COX2, and Iba-1. Treatment with derivatives 3a and 3b was found to ameliorate these effects, mitigating oxidative stress and neuroinflammation. zu.ac.ae

Table 2: Neuroprotective Activity of this compound and Related Derivatives

| Compound Class | Specific Derivative(s) | Target/Model | Key Findings |

|---|---|---|---|

| 2-oxo-2-(4-phenylpiperazin-1-yl)acetamides | Compound 4 | Excitatory amino acid transporter 2 (EAAT2) | Potent positive allosteric modulator with excellent brain penetration. nih.gov |

| N-acyl 2-(2-oxopyrrolidin-1-yl)-acetamides | N/A | GABAA and AMPA receptors | High predicted affinity for receptors, suggesting nootropic activity. semanticscholar.orgpharmpharm.ru |

| Benzimidazole-acetamide derivatives | Compounds 3a, 3b | Ethanol-induced neurodegeneration rat model | Attenuated neuroinflammation and oxidative stress. zu.ac.ae |

Antiepileptic Applications

The therapeutic potential of piperazine acetamide derivatives has been explored in the context of epilepsy. A study involving twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives evaluated their anticonvulsant activity in animal models. nih.gov These compounds were specifically tested in the maximal electroshock (MES) seizure model. The research found that anticonvulsant activity was closely linked to the type of substituent at the 3-position of the anilide moiety, with 3-(trifluoromethyl)anilides showing considerably higher protection. nih.govresearchgate.net For instance, compound 19 protected animals in the MES test at both 0.5-hour and 4-hour intervals post-administration. nih.gov

In a related line of research, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized as potential anticonvulsant agents. mdpi.com These compounds were assessed in MES, psychomotor (6 Hz), and subcutaneous pentylenetetrazole (scPTZ) seizure tests. The most active compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (compound 6), showed a more beneficial median effective dose (ED50) in the MES and 6 Hz tests compared to the reference drug, valproic acid. mdpi.com The probable mechanism of action for this compound involves interaction with voltage-sensitive sodium and L-type calcium channels. mdpi.com

Additionally, research into 1-acetamide derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide has suggested that their anticonvulsant effect may be realized through allosteric modulation of the GABAA receptor via the benzodiazepine active site. nuph.edu.ua

Table 3: Antiepileptic Activity of this compound and Related Derivatives

| Compound Class | Specific Derivative(s) | Seizure Model(s) | Key Findings |

|---|---|---|---|

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | Compound 19 (3-trifluoromethyl)anilide | Maximal Electroshock (MES) | Showed high anticonvulsant activity at different time points. nih.gov |

| Pyrrolidine-2,5-dione-acetamides | Compound 6 | MES, 6 Hz, scPTZ | More potent than valproic acid in MES and 6 Hz tests. mdpi.com |

| 1-acetamide-quinazolinone derivatives | N/A | Pentylenetetrazole (PTZ) model (predicted) | Predicted to act via allosteric modulation of the GABAA receptor. nuph.edu.ua |

Antimicrobial Applications

The structural framework of this compound has been utilized to develop novel antimicrobial agents. In one study, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were synthesized and evaluated. nih.govresearchgate.net Several of these compounds (specifically 3, 8, 11, and 12) displayed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. nih.gov

Another study focused on new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides derived from cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. nih.gov The antibacterial evaluation revealed that compound 3k was the most potent. It was particularly effective against Listeria monocytogenes. Notably, compounds 3d, 3g, and 3k were more potent than ampicillin against methicillin-resistant S. aureus (MRSA). Compound 3k also exhibited the best antifungal activity, with Trichoderma viride being the most sensitive fungal strain. nih.gov

Furthermore, a series of 2-(p-substituted phenyl)-5-(2-{4-[(p-chloro-fluorophenyl)/phenyl] piperazin-1-yl}acetamido)-benzoxazoles were synthesized and found to possess a broad spectrum of antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 32-1024 μg/ml against various bacterial and fungal strains. nih.gov Similarly, new benzimidazole-based acetamide derivatives were synthesized and screened for their antimicrobial properties. researchgate.net Compounds 2b-2g were identified as the most promising antibacterial agents against Pseudomonas aeruginosa, while compounds 2p, 2s, 2t, and 2u were the most potent antifungal derivatives against Candida krusei. researchgate.net

Table 4: Antimicrobial Activity of this compound Derivatives

| Compound Class | Specific Derivative(s) | Target Microorganisms | Key Findings |

|---|---|---|---|

| Quinazolinone-piperazine acetamides | Compounds 3, 8, 11, 12 | Bacteria and Fungi | Activity comparable to ciprofloxacin and fluconazole. nih.gov |

| Piperazinyl-thiazolyl-acetamides | Compound 3k | L. monocytogenes, MRSA, T. viride | Most potent antibacterial and antifungal compound in the series. nih.gov |

| Piperazinyl-acetamido-benzoxazoles | N/A | Bacteria and Fungi | Broad-spectrum activity with MIC values of 32-1024 μg/ml. nih.gov |

| Benzimidazole-based acetamides | Compounds 2b-2g, 2p, 2s, 2t, 2u | P. aeruginosa, C. krusei | Potent activity against specific bacterial and fungal strains. researchgate.net |

Anti-inflammatory Applications

Derivatives based on the piperazine and acetamide structures have shown promise as anti-inflammatory agents, often by targeting cyclooxygenase (COX) enzymes. A study on N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs evaluated their anti-inflammatory activity using the carrageenan-induced paw edema method in vivo. nih.gov Molecular docking experiments supported the hypothesis that these compounds act as COX-2 inhibitors. nih.gov The development of selective COX-II inhibitors is a significant area of research due to the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). archivepp.com

In a different study, (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid (compound 1), a metabolite of the NSAID candidate piron, was synthesized and evaluated for its anti-inflammatory properties. mdpi.com This compound was found to suppress edema development in an in vivo model, with an activity level comparable to that of diclofenac. mdpi.com

Another investigation into saccharin-containing acetamide derivatives also tested for anti-inflammatory activity using the carrageenan-induced rat paw edema model. bioencapsulation.net The synthesized compounds demonstrated moderate anti-inflammatory effects, supporting the principle that intermediates in the synthesis of known drugs (in this case, Piroxicam) can share pharmacological properties. bioencapsulation.net

Table 5: Anti-inflammatory Activity of this compound and Related Derivatives

| Compound Class | Specific Derivative(s) | Model/Target | Key Findings |

|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamides | Analogs A1-C4 | Carrageenan-induced paw edema / COX-2 | Showed anti-inflammatory activity, likely via COX-2 inhibition. nih.gov |

| 3-Oxopiperazin-2-ylidene derivatives | (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema | Exhibited anti-inflammatory activity comparable to diclofenac. mdpi.com |

| Saccharin-acetamide derivatives | N/A | Carrageenan-induced rat paw edema | Exhibited moderate anti-inflammatory activity. bioencapsulation.net |

Advanced Research Techniques and Methodologies Applied to 2 2 Oxopiperazin 1 Yl Acetamide

Computational Chemistry and Molecular Modeling

Computational approaches have become indispensable in modern drug discovery and chemical biology, offering predictive power that can guide and refine experimental work. These in silico methods allow researchers to model the interactions and properties of compounds like 2-(2-oxopiperazin-1-yl)acetamide, saving significant time and resources.

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the interaction between a small molecule ligand and a protein receptor. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them to identify the most stable binding mode.

While specific docking studies for this compound are not readily found, research on analogous structures highlights the utility of this method. For instance, docking studies on N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs have been used to investigate their interaction with the cyclooxygenase-2 (COX-2) enzyme. nih.gov These studies revealed key binding interactions within the active site of the COX-2 protein, which correlated with their in vivo anti-inflammatory activity. nih.gov Similarly, derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide have been subjected to molecular docking to explore their potential as anticancer and antimicrobial agents. nih.govresearchgate.net

For this compound, a hypothetical docking study would involve:

Target Selection: Identifying a potential protein target based on preliminary biological screening or structural similarity to known ligands.

Structure Preparation: Obtaining the 3D structures of both the compound (ligand) and the target protein from databases or through homology modeling.

Docking Simulation: Using software like AutoDock, Glide, or Surflex-Dock to place the ligand into the binding site of the protein.

Analysis of Results: Evaluating the predicted binding poses based on scoring functions, which estimate the binding affinity, and analyzing the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex.

The results would typically be presented in a table summarizing the binding energies and key interacting residues.

Table 1: Illustrative Docking Study Results for an Analogous Piperazine (B1678402) Derivative

| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Analog A | COX-2 | -8.5 | TYR-385, ARG-120, SER-530 |

| Analog B | DHFR | -7.2 | ILE-7, PHE-34, ARG-70 |

| Analog C | Tubulin | -9.1 | LYS-254, ASN-258, CYS-241 |

Note: This table is illustrative and based on typical data from studies on analogous compounds, not this compound itself.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. By identifying which structural properties (descriptors) are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.

A typical QSAR study involves:

Data Set: A series of structurally related compounds with experimentally determined biological activity.

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be constitutional, topological, geometrical, or electronic in nature.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to build a model that correlates the descriptors with the activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

While no specific QSAR studies on this compound were identified, research on other heterocyclic compounds, such as 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, demonstrates the approach. semanticscholar.org In that study, 2D and 3D-QSAR models were developed to predict the anti-influenza A virus activity of the compounds, identifying key descriptors that influence their potency. semanticscholar.org

For a QSAR study involving this compound, one would synthesize a series of derivatives by modifying the piperazinone or acetamide (B32628) moieties and test their biological activity against a specific target. The resulting data would be used to build a QSAR model, which could then guide the design of more potent analogs.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecule or a molecular complex over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, flexibility, and the stability of ligand-protein interactions that are not apparent from static docking studies.

In the context of this compound, an MD simulation could be performed on its complex with a putative protein target, as identified through docking. The simulation would track the movements of every atom in the system over a period of nanoseconds to microseconds.

The key insights from an MD simulation would include:

Binding Stability: Assessing whether the ligand remains stably bound in the active site or if it dissociates.

Conformational Changes: Observing how the protein and ligand change their shapes to accommodate each other.

Interaction Dynamics: Analyzing the persistence of key hydrogen bonds and other interactions over the course of the simulation.

Water Dynamics: Understanding the role of water molecules in mediating the ligand-protein interaction.

This information is invaluable for confirming the stability of a binding pose predicted by docking and for understanding the energetic contributions of different interactions.

Analytical Techniques for Characterization in Biological Systems

To understand the potential effects of a compound in a living organism, it is essential to have robust analytical methods for its detection and characterization in complex biological matrices like blood, plasma, or urine.

Spectroscopic Methods for Metabolite Identification

The primary spectroscopic techniques used for metabolite identification are Mass Spectrometry (MS), often coupled with a chromatographic separation method (LC-MS or GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS): In a typical LC-MS based metabolite identification study, the biological sample is first processed and then injected into a liquid chromatograph to separate the parent compound from its metabolites. The separated components then enter the mass spectrometer, which ionizes them and measures their mass-to-charge ratio (m/z). High-resolution mass spectrometry can provide the elemental composition of the metabolites, and tandem mass spectrometry (MS/MS) can be used to fragment the molecules and obtain structural information.

Nuclear Magnetic Resonance (NMR): NMR spectroscopy can provide detailed structural information about metabolites that have been isolated and purified. While less sensitive than MS, NMR is unparalleled in its ability to unambiguously determine chemical structures.

For this compound, potential metabolic pathways could include hydroxylation of the piperazine ring, N-dealkylation, or hydrolysis of the acetamide group. Spectroscopic analysis would be key to confirming these transformations.

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic techniques are fundamental for determining the purity of a chemical substance and for quantifying its concentration in various samples, including biological fluids.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for purity assessment and quantitative analysis of non-volatile compounds. A typical method for this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a pH modifier. A UV detector would likely be used for detection, as the amide and oxo groups provide chromophores.

Liquid Chromatography-Mass Spectrometry (LC-MS): For quantitative analysis in biological systems (bioanalysis), LC-MS is the gold standard due to its high sensitivity and selectivity. A specific and validated LC-MS/MS method would be developed to measure the concentration of this compound in plasma or other matrices. This involves selecting specific parent-to-daughter ion transitions (Selected Reaction Monitoring or SRM) to ensure that only the compound of interest is being measured.

Table 2: Typical Parameters for a Bioanalytical LC-MS/MS Method

| Parameter | Description |

|---|---|

| Chromatographic System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | e.g., 158.1 -> 99.1 (Parent ion -> Product ion) |

Note: This table represents typical parameters and the specific MRM transition is hypothetical.

The development and validation of such chromatographic methods are governed by strict regulatory guidelines to ensure their accuracy, precision, and reliability.

In Vitro and In Vivo Imaging Techniques for Compound Tracking and Target Engagement

The ability to visualize the distribution and target interaction of a compound within biological systems is crucial for drug development. For a molecule like this compound, a variety of established and emerging imaging techniques could be employed for these purposes. These methods generally involve the attachment of a reporter moiety—either a fluorescent tag or a radionuclide—to the parent compound, enabling its detection.

In Vitro Imaging

In vitro imaging techniques are essential for elucidating a compound's behavior at the cellular and subcellular level. These methods are instrumental in confirming target engagement, understanding mechanisms of action, and assessing cellular permeability.

Fluorescent Labeling and Microscopy:

One of the most common approaches for in vitro imaging is fluorescent labeling. This involves chemically modifying this compound with a fluorophore. The choice of fluorophore is critical and depends on factors such as brightness, photostability, and minimal perturbation of the original compound's biological activity.

Methodology: A fluorescent dye can be conjugated to a suitable functional group on the this compound molecule. For instance, a reactive derivative of the acetamide group could be used for coupling. Once labeled, the fluorescent analog can be introduced to cell cultures. Techniques like confocal microscopy or fluorescence-activated cell sorting (FACS) can then be used to visualize its localization within cells, such as in the cytoplasm, nucleus, or specific organelles. researchgate.net

Research Findings with Analogs: Studies on other piperazine-containing molecules have successfully used this approach. For example, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been synthesized and shown to have good membrane permeability, dispersing throughout the cell cytoplasm in breast cancer cell lines. mdpi.comnih.gov In another study, quaternary piperazine-substituted rhodamines were developed as bright fluorophores for super-resolution imaging of cellular structures like microtubules and lysosomes in both fixed and live cells. acs.org A fluorescein-core piperazine has also been used as a fluorescent labeling reagent for the sensitive determination of jasmonic acid. rsc.org

Autoradiography:

Autoradiography provides a high-resolution method for visualizing the distribution of a radiolabeled compound within tissue sections.

Methodology: this compound would first be synthesized with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). Tissue sections containing the target of interest are then incubated with the radiolabeled compound. After washing away unbound ligand, the tissue is exposed to a photographic emulsion or a phosphor imaging plate, which captures the radioactive decay and creates an image of the compound's binding sites.

Research Findings with Analogs: In vitro autoradiography has been used to confirm the high uptake of a ¹¹C-labeled 2-methoxyphenyl piperazine derivative in brain regions rich in the mGluR1 receptor. nih.gov Historical studies have also employed ¹⁴C-labeled piperazine derivatives to study their distribution in various tissues. nih.gov

| Technique | Reporter | Primary Application | Information Gained | Example from Analogous Compounds |

|---|---|---|---|---|

| Fluorescent Microscopy | Fluorophore (e.g., Rhodamine, Naphthalimide) | Subcellular localization | Cellular permeability, organelle distribution | Piperazine-linked naphthalimides showed good membrane permeability and cytoplasmic dispersal. mdpi.comnih.gov |

| Autoradiography | Radioisotope (e.g., ³H, ¹⁴C, ¹²⁵I) | Tissue-level target distribution | High-resolution mapping of binding sites | Iodinated piperazine derivatives showed high affinity and specificity for sigma receptors in rat brain membranes. nih.gov |

In Vivo Imaging

In vivo imaging allows for the non-invasive visualization of a compound's distribution and target engagement in a living organism, providing critical pharmacokinetic and pharmacodynamic data.

Positron Emission Tomography (PET):

PET is a highly sensitive nuclear imaging technique that can provide quantitative information about the distribution of a radiolabeled compound in the body.

Methodology: This would involve labeling this compound with a positron-emitting radionuclide, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). The choice of isotope depends on its half-life and the biological question being addressed. The radiolabeled tracer is then administered to a subject (typically a preclinical animal model), and the PET scanner detects the gamma rays produced by positron annihilation, allowing for the reconstruction of a 3D image of the tracer's distribution over time.

Research Findings with Analogs: Numerous piperazine derivatives have been developed as PET imaging agents. For instance, a ¹¹C-labeled 2-methoxyphenyl piperazine derivative has been used for PET imaging of metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1) in the brain, showing high uptake in receptor-rich regions like the cerebellum. nih.gov Other research has focused on developing radioiodinated piperazine analogues for potential brain sigma-1 receptor imaging with Single Photon Emission Computed Tomography (SPECT), a related technique. nih.gov

Fluorescence Molecular Tomography (FMT):

FMT is an in vivo optical imaging technique that uses near-infrared (NIR) fluorescent probes to visualize biological processes at the molecular level.

Methodology: this compound would be labeled with a NIR fluorophore. This is crucial for in vivo applications to minimize tissue autofluorescence and allow for deeper tissue penetration of light. The fluorescently labeled compound is then administered to a small animal model, and the FMT system detects the emitted fluorescence, allowing for 3D reconstruction and quantification of the probe's distribution.

Research Findings with Analogs: While specific examples for piperazine amides are less common, the principle has been demonstrated for other targeting molecules. For example, a commercially available probe targeting integrin αvβ3 has been used with FMT to detect and monitor the progression of intestinal tumors in mouse models. nih.gov The development of brighter and more photostable fluorophores, some incorporating a piperazine scaffold, is an active area of research to enhance the capabilities of in vivo fluorescence imaging. acs.org

| Technique | Reporter | Primary Application | Information Gained | Example from Analogous Compounds |

|---|---|---|---|---|

| Positron Emission Tomography (PET) | Positron-emitting radionuclide (e.g., ¹¹C, ¹⁸F) | Whole-body distribution and target quantification | Pharmacokinetics, target occupancy, receptor density | A ¹¹C-labeled methoxyphenyl piperazine derivative successfully imaged mGluR1 receptors in the brain. nih.gov |

| Fluorescence Molecular Tomography (FMT) | Near-infrared (NIR) fluorophore | 3D visualization of probe distribution in small animals | Tumor targeting, monitoring treatment response | An integrin-targeting probe was used to visualize and monitor intestinal tumors. nih.gov |

Target Engagement Studies

Confirming that a compound binds to its intended target in a complex biological environment is a critical step in drug development. nih.gov Imaging techniques are powerful tools for assessing target engagement.

Methodology: In the context of imaging, target engagement can be demonstrated through blocking or displacement studies. For example, in a PET study, a baseline scan would be performed with the radiolabeled this compound. Then, a high dose of a known, unlabeled ligand for the same target would be administered, followed by a second PET scan with the radiotracer. A significant reduction in the radiotracer's signal in the target tissue would indicate specific binding and target engagement. A similar principle can be applied to in vitro autoradiography. nih.gov

Research Findings with Analogs: In vitro blocking studies with iodinated piperazine analogues confirmed their high specificity for sigma receptors. nih.gov Similarly, in vivo PET studies of a methoxyphenyl piperazine derivative showed a direct correlation between receptor abundance and tracer activity, with high uptake in regions known for mGluR1 activity, indicating target engagement. nih.gov

Challenges and Future Perspectives in 2 2 Oxopiperazin 1 Yl Acetamide Research

Overcoming Limitations in Current Research

A significant hurdle in the advancement of piperazine-based compounds, including derivatives of 2-(2-Oxopiperazin-1-YL)acetamide, lies in the synthetic challenges associated with modifying the piperazine (B1678402) ring. mdpi.com Historically, the structural diversity of piperazines has been largely confined to substitutions at the nitrogen atoms, with approximately 80% of piperazine-containing drugs featuring N-substituents. mdpi.comnih.gov This limitation restricts the exploration of the full three-dimensional chemical space, which could otherwise lead to improved molecular recognition by biological targets.

The primary challenge is the functionalization of the carbon atoms within the piperazine ring. Traditional synthetic routes are often lengthy and constrained by the availability of suitable starting materials. mdpi.com To address this, modern synthetic chemistry is increasingly focusing on C–H functionalization techniques. These methods offer promising new avenues for creating novel substitution patterns on the piperazine core, thereby expanding the potential for developing more effective and specific therapeutic agents. nih.govdoaj.org

Another limitation is the optimization of pharmacokinetic properties. While the piperazine moiety is often incorporated to enhance water solubility and bioavailability, achieving the right balance between pharmacodynamic and pharmacokinetic profiles remains a critical challenge in drug design. nih.govmdpi.com

Development of Highly Selective and Potent Derivatives

The piperazine scaffold is considered a "privileged structure" in drug discovery, capable of interacting with a wide array of biological targets. mdpi.comnih.gov A key focus of future research is the development of derivatives of this compound that exhibit high potency and selectivity for specific receptors or enzymes.

For instance, research into piperazine-containing thiazolo[5,4-d]pyrimidine (B3050601) derivatives has led to the identification of potent and selective inverse agonists for the human A2A adenosine (B11128) receptor. mdpi.com By strategically modifying the substituents on the piperazine ring, researchers have been able to significantly enhance binding affinity and selectivity. In one study, the introduction of a phenylpiperazine moiety resulted in a compound with a Ki value of 8.6 nM for the A2A receptor. mdpi.com

Similarly, novel piperazine derivatives have been synthesized and evaluated as selective inhibitors of monoamine oxidase (MAO)-A, an important target in the treatment of depression. nih.gov The development of such selective inhibitors is crucial for minimizing off-target effects and improving the safety profile of potential drugs. The table below illustrates the impact of different substituents on the selectivity of piperazine derivatives for MAO-A over MAO-B.

| Compound | Substituent | MAO-A IC50 (µM) | Selectivity Index (MAO-B/MAO-A) |

|---|---|---|---|

| Derivative A | 4-Nitrophenyl | 23.10 | >4.3 |

| Derivative B | Benzhydryl | 24.14 | >4.1 |

| Derivative C | 4-Chlorophenyl | 35.50 | >2.8 |

Exploration of Novel Therapeutic Areas

The versatility of the piperazine ring allows for its application across a broad spectrum of therapeutic areas. researchgate.net While established applications include treatments for cancer, depression, and infectious diseases, ongoing research continues to uncover new potential uses for derivatives of this compound.

The inherent properties of the piperazine nucleus, such as its ability to act as a hydrogen bond acceptor and its basic nature, make it a valuable component in the design of molecules targeting a variety of biological pathways. mdpi.com The table below summarizes some of the key therapeutic areas where piperazine derivatives have shown promise.

| Therapeutic Area | Target/Mechanism | Example Compound Class |

|---|---|---|

| Anticancer | Kinase inhibition, P-glycoprotein modulation | Imatinib, Norbornenylpiperazines |

| Antidepressant | Serotonin reuptake inhibition, MAO inhibition | Trazodone, Pyrimidinylpiperazines |

| Antiviral (HIV) | Protease inhibition | Indinavir |

| Anthelmintic | GABA receptor agonism | Piperazine |

| Antidiabetic | α-glucosidase inhibition | β-Carboline piperazine derivatives |

Future research will likely focus on designing multi-target ligands, where a single piperazine-based molecule can modulate several disease-related pathways, potentially leading to more effective treatments for complex conditions like neurodegenerative diseases and metabolic syndromes.

Translation from Preclinical to Clinical Development

The journey of a potential drug candidate from preclinical studies to clinical trials is fraught with challenges. For piperazine derivatives, a critical aspect of this transition is the thorough evaluation of their absorption, distribution, metabolism, and excretion (ADME) properties. The piperazine moiety itself can influence these parameters, often improving the pharmacokinetic profile of a drug candidate. nih.govmdpi.com

However, challenges remain in predicting human pharmacokinetics from preclinical models. For example, some piperazine derivatives can act as inhibitors of P-glycoprotein (P-gp), a transporter protein that affects the absorption and bioavailability of many drugs. bohrium.comnih.gov While this can be harnessed to improve the delivery of co-administered drugs, it also necessitates careful in vivo studies to understand potential drug-drug interactions.

The successful clinical development of future this compound derivatives will depend on rigorous preclinical characterization, including in vitro and in vivo studies to establish a clear understanding of their mechanism of action, efficacy, and safety profile before moving into human trials. nih.govnih.gov

Addressing Resistance Mechanisms and Off-Target Effects

A significant challenge in the long-term use of any therapeutic agent is the development of drug resistance. In the context of piperazine-based anthelmintics, resistance can arise from alterations in the target receptors, such as the GABA receptor, leading to reduced drug efficacy. merckvetmanual.comnih.gov Understanding these resistance mechanisms at a molecular level is crucial for designing next-generation compounds that can overcome or bypass these changes.

Off-target effects are another major concern in drug development, potentially leading to unwanted side effects. The development of highly selective derivatives, as discussed earlier, is the primary strategy to mitigate this risk. nih.gov By designing molecules that bind with high affinity to the intended target while having minimal interaction with other proteins, the therapeutic window can be widened.

Computational methods, such as molecular docking and structure-activity relationship (SAR) studies, are invaluable tools in predicting and minimizing off-target effects. nih.govebi.ac.uk These in silico approaches can help to prioritize the synthesis of compounds with a higher probability of being both potent and selective, thereby streamlining the drug discovery process.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Oxopiperazin-1-YL)acetamide, and how can purity be optimized?

- Methodology : Multi-step synthesis typically involves coupling piperazine derivatives with acetamide precursors under controlled conditions (e.g., solvent choice, temperature). For example, highlights the use of TLC and NMR to monitor intermediate formation and final product purity .

- Optimization : Purification via column chromatography or recrystallization is critical. Adjust reaction stoichiometry (e.g., 1.2:1 molar ratio of piperazine to acetamide) to minimize side products.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Use P95 respirators for dust control and nitrile gloves to prevent dermal exposure .

- First Aid : In case of inhalation, move to fresh air and seek medical attention. For skin contact, wash with soap and water immediately .

- Storage : Store in airtight containers at 4°C to prevent degradation.

Q. How can researchers evaluate the biological activity of this compound in vitro?

- Assay Design : Use cell-based assays (e.g., cancer cell lines like HeLa or HEK293) to assess cytotoxicity. recommends dose-response studies (0.1–100 µM) with 48-hour incubation .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%) to validate results.

Advanced Research Questions

Q. What computational approaches are suitable for studying the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate molecular orbitals and electrostatic potentials using software like Gaussian or ORCA. demonstrates the use of DFT to correlate molecular structure with reactivity .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen-bonding sites within the piperazine ring .

Q. How can structural analogs of this compound be designed to improve target selectivity?